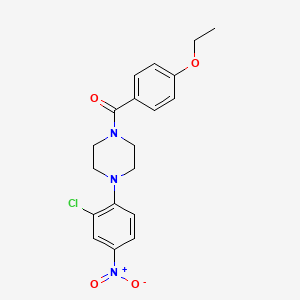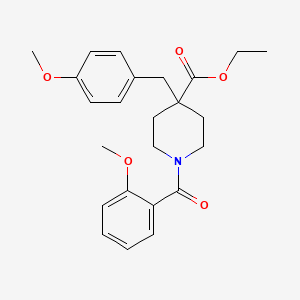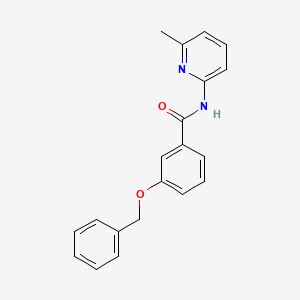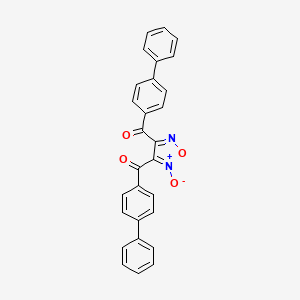![molecular formula C11H13F3N2OS B5087989 N-(2-methoxyethyl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5087989.png)
N-(2-methoxyethyl)-N'-[3-(trifluoromethyl)phenyl]thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-methoxyethyl)-N'-[3-(trifluoromethyl)phenyl]thiourea, also known as TFMU, is a chemical compound that has been widely used in scientific research. TFMU is a potent and selective inhibitor of the protein kinase C (PKC) family, which plays a crucial role in various cellular processes, including signal transduction, cell proliferation, differentiation, and apoptosis.
作用机制
N-(2-methoxyethyl)-N'-[3-(trifluoromethyl)phenyl]thiourea inhibits PKC by binding to the ATP-binding site of the enzyme, thereby preventing the phosphorylation of downstream targets. PKC is a key regulator of various cellular processes, including signal transduction, cell proliferation, differentiation, and apoptosis. By inhibiting PKC, N-(2-methoxyethyl)-N'-[3-(trifluoromethyl)phenyl]thiourea can modulate these processes, leading to a wide range of biochemical and physiological effects.
Biochemical and Physiological Effects:
N-(2-methoxyethyl)-N'-[3-(trifluoromethyl)phenyl]thiourea has been shown to have a wide range of biochemical and physiological effects, depending on the cellular context and the specific PKC isoform being targeted. For example, N-(2-methoxyethyl)-N'-[3-(trifluoromethyl)phenyl]thiourea can inhibit insulin secretion in pancreatic beta cells, reduce platelet aggregation, and suppress T cell activation. N-(2-methoxyethyl)-N'-[3-(trifluoromethyl)phenyl]thiourea can also induce apoptosis in cancer cells, inhibit ion channels, and modulate neurotransmitter release.
实验室实验的优点和局限性
One of the main advantages of using N-(2-methoxyethyl)-N'-[3-(trifluoromethyl)phenyl]thiourea in lab experiments is its high potency and selectivity for PKC. N-(2-methoxyethyl)-N'-[3-(trifluoromethyl)phenyl]thiourea can selectively inhibit different PKC isoforms, allowing researchers to study the specific roles of each isoform in various cellular processes. However, one limitation of N-(2-methoxyethyl)-N'-[3-(trifluoromethyl)phenyl]thiourea is its potential off-target effects, which can complicate the interpretation of experimental results. Additionally, N-(2-methoxyethyl)-N'-[3-(trifluoromethyl)phenyl]thiourea can be toxic to cells at high concentrations, which may limit its use in certain experiments.
未来方向
There are several future directions for the use of N-(2-methoxyethyl)-N'-[3-(trifluoromethyl)phenyl]thiourea in scientific research. One direction is to further investigate the specific roles of different PKC isoforms in various cellular processes, using N-(2-methoxyethyl)-N'-[3-(trifluoromethyl)phenyl]thiourea as a tool to selectively inhibit each isoform. Another direction is to explore the potential therapeutic applications of N-(2-methoxyethyl)-N'-[3-(trifluoromethyl)phenyl]thiourea in diseases such as cancer, diabetes, and cardiovascular disease. Finally, future studies could focus on developing new analogs of N-(2-methoxyethyl)-N'-[3-(trifluoromethyl)phenyl]thiourea with improved potency, selectivity, and safety profiles.
合成方法
N-(2-methoxyethyl)-N'-[3-(trifluoromethyl)phenyl]thiourea can be synthesized by reacting 3-(trifluoromethyl)aniline with 2-chloroethyl methyl ether in the presence of potassium carbonate, followed by reaction with thiourea in the presence of sodium hydride. The product can be purified by column chromatography using silica gel as the stationary phase and a mixture of dichloromethane and hexane as the mobile phase.
科学研究应用
N-(2-methoxyethyl)-N'-[3-(trifluoromethyl)phenyl]thiourea has been widely used in scientific research as a tool to study the role of PKC in various cellular processes. For example, N-(2-methoxyethyl)-N'-[3-(trifluoromethyl)phenyl]thiourea has been used to investigate the involvement of PKC in insulin secretion, platelet aggregation, and T cell activation. N-(2-methoxyethyl)-N'-[3-(trifluoromethyl)phenyl]thiourea has also been used to study the role of PKC in cancer cell proliferation and survival, as well as in the regulation of ion channels and neurotransmitter release.
属性
IUPAC Name |
1-(2-methoxyethyl)-3-[3-(trifluoromethyl)phenyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3N2OS/c1-17-6-5-15-10(18)16-9-4-2-3-8(7-9)11(12,13)14/h2-4,7H,5-6H2,1H3,(H2,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTHBITCJZPQQIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=S)NC1=CC=CC(=C1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(2-methoxyphenyl)diazenyl]-4,5-diphenyl-1H-imidazole](/img/structure/B5087911.png)
![3-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N-methylpropanamide](/img/structure/B5087917.png)

![1-ethyl-7,8-dimethoxy-3,5-diphenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B5087950.png)
![1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-[4-(1H-indol-2-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B5087963.png)
![N~1~-[4-(cyanomethyl)phenyl]-N~2~-(4-methylphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B5087977.png)
![4-methyl-N-{2-[(methylsulfonyl)amino]ethyl}-3-nitrobenzenesulfonamide](/img/structure/B5087980.png)

![2-ethyl-3-{2-hydroxy-3-[4-(methoxycarbonyl)phenoxy]propyl}-1-methyl-1H-3,1-benzimidazol-3-ium iodide](/img/structure/B5087991.png)
![1-(4-fluorophenyl)-7-(3-pyridinyl)-2-thioxo-5,5-bis(trifluoromethyl)-2,3,5,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B5087996.png)

![1-(4-bromophenyl)-3-(4-methoxyphenyl)-3-[(4-nitrophenyl)amino]-1-propanone](/img/structure/B5088004.png)

![5-{3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5088019.png)